molecular formula C27H36O3 B1262698 Callophycoic acid F

Callophycoic acid F

Cat. No. B1262698
M. Wt: 408.6 g/mol
InChI Key: URXNJUNXUWLMAY-KZVLYIKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callophycoic acid F is an organic heterobicyclic compound that is 2,5-dihydro-1-benzoxepine-7-carboxylic acid substituted by a (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl group at position 3. It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, a cyclic ether, a diterpenoid and an organic heterobicyclic compound.

Scientific Research Applications

Novel Carbon Skeletons in Macroalgae

Callophycoic acids, including Callophycoic acid F, have been identified in the Fijian red alga Callophycus serratus. These compounds represent four novel carbon skeletons. They are the first examples of diterpene-benzoic acids and diterpene-phenols in macroalgae, indicating a unique biochemical pathway in these organisms (Lane et al., 2007).

Anticancer, Antimalarial, and Antibacterial Activities

Callophycoic acids, including Callophycoic acid F, exhibit significant biological activities. They have been shown to possess antibacterial, antimalarial, and anticancer properties. This suggests potential applications in developing new therapeutic agents derived from natural sources (Lane et al., 2007).

Synthesis and Structural Analysis

Efforts in synthesizing the tricyclic core of Callophycoic acid A, a close relative of Callophycoic acid F, have been undertaken. This includes the development of stereocontrolled routes and studies on allylboration and cyclization. This research provides a foundation for the synthetic exploration of Callophycoic acid F and related compounds (Sakama et al., 2020).

properties

Product Name

Callophycoic acid F

Molecular Formula

C27H36O3

Molecular Weight

408.6 g/mol

IUPAC Name

3-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-2,5-dihydro-1-benzoxepine-7-carboxylic acid

InChI

InChI=1S/C27H36O3/c1-20(2)8-5-9-21(3)10-6-11-22(4)12-7-13-23-14-15-24-18-25(27(28)29)16-17-26(24)30-19-23/h8,10,12,14,16-18H,5-7,9,11,13,15,19H2,1-4H3,(H,28,29)/b21-10+,22-12+

InChI Key

URXNJUNXUWLMAY-KZVLYIKRSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CCC1=CCC2=C(C=CC(=C2)C(=O)O)OC1)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC1=CCC2=C(C=CC(=C2)C(=O)O)OC1)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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